(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a tetrahydronaphthalene core with two fluorine atoms at the 5 and 6 positions and an amine group at the 1 position. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a difluoro-substituted naphthalene derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst. The reaction is carried out under elevated pressure and temperature to achieve high enantioselectivity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve efficiency and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more cost-effective catalysts and solvents can be explored to make the process economically viable.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitroso compound.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the amine group to a different functional group.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution of the fluorine atoms can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it a valuable tool for studying enantioselective biological processes and developing chiral drugs.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The chiral center plays a crucial role in determining the compound’s overall biological activity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with the opposite configuration at the chiral center.
5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.
5,6-Difluoro-1,2,3,4-tetrahydronaphthalene: The parent compound without the amine group.
Uniqueness
(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both fluorine atoms and an amine group. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(1S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1 |
InChI Key |
CREDSYGNTQWQGH-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=C(C=C2)F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.